molecular formula C10H18N4 B13083625 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13083625
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: VVTBBAKJVRTALR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1-methylcyclohexylmethanol.

    Formation of Intermediate: This intermediate is then reacted with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with formamide to yield the triazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways: It can modulate biochemical pathways involved in cell growth, metabolism, and immune response, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the triazole ring.

    3-Methylcyclohexene: Another structural isomer with different positioning of the methyl group.

    4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group at a different position.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to its structural analogs.

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

1-[(1-methylcyclohexyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H18N4/c1-10(5-3-2-4-6-10)7-14-8-12-9(11)13-14/h8H,2-7H2,1H3,(H2,11,13)

InChI-Schlüssel

VVTBBAKJVRTALR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1)CN2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.